molecular formula C27H30N6O2 B1205679 4-(9-Acridinylamino)-N-(lysylglycyl)aniline CAS No. 83209-81-8

4-(9-Acridinylamino)-N-(lysylglycyl)aniline

Numéro de catalogue B1205679
Numéro CAS: 83209-81-8
Poids moléculaire: 470.6 g/mol
Clé InChI: YEXGYZIPIKLMOU-QFIPXVFZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“4-(9-Acridinylamino)-N-(lysylglycyl)aniline” is a chemical compound used for medicinal purposes . It’s an acridine derivative, which has been studied for its potential antitumor properties .


Synthesis Analysis

A series of 9-anilinoacridines, based on the anticancer drug amsacrine [4’-(9-acridinylamino)methanesulphon-m-anisidide; m-AMSA], were synthesized and evaluated for their ability to inhibit both the growth of Jurkat leukaemia cells and human DNA topoisomerase II in vitro .


Chemical Reactions Analysis

The antitumor agent 4′-(9-acridinylamino)methanesulfon-m-anisidide (m-AMSA) inhibits topoisomerase II activity through the formation of a complex of DNA and covalently bound enzyme which, upon protein denaturation, yields DNA breaks (single strand breaks) .

Applications De Recherche Scientifique

DNA Interaction and Binding Parameters

4-(9-Acridinylamino)-N-(lysylglycyl)aniline, also known as ALGA, is notable for its interaction with DNA. Research indicates that its acridine moiety intercalates between DNA base pairs, influencing the binding parameters. The lysylglycyl side chain in ALGA enhances its affinity to DNA, a property potentially increasing its effectiveness as a drug (Hénichart, Bernier, & Catteau, 1982).

Cytotoxic Action and Cell Cycle Effects

ALGA has been found to exhibit cytotoxic action in cancer research. Its structural similarity to amsacrine, an antitumor drug, allows it to bind DNA by intercalation, with a higher affinity than its parent compound. This characteristic is linked to its effects on the cell cycle, causing an accumulation of cells in the S phase followed by a cycle arrest in the G2 phase, which is typical of intercalating drugs (Collyn-d’Hooghe, Bernier, & Hénichart, 1987).

Antitumor Activity in Various Compounds

4-(9-Acridinylamino)-N-(lysylglycyl)aniline has been a pivotal compound in the development of various antitumor agents. Studies have shown its structural modifications can lead to different levels of antitumor activity. The compound's ability to bind to DNA and its interaction with cellular components are key factors in its antitumor potential (Baguley & Nash, 1981).

Potential as a DNA Topoisomerase II Inhibitor

Research into 4-(9-Acridinylamino)-N-(lysylglycyl)aniline has also highlighted its potential as a DNA topoisomerase II inhibitor. This function is critical in cancer therapeutics as it can lead to the interruption of cellular processes necessary for tumor growth and proliferation. The compound's interaction with DNA and its inhibition of topoisomerase II is a key area of interest in cancer research (Covey et al., 1988).

Structural and Synthesis Studies

The synthesis and structural analysis of 4-(9-Acridinylamino)-N-(lysylglycyl)aniline and its derivatives have been a significant part of its scientific research applications. Understanding its molecular structure has provided insights into how it interacts with DNA and other cellular components, aiding in the development of more effective antitumor agents (Kimura, Kato, & Okabayashi, 1992).

Mécanisme D'action

The antitumor agent 4′-(9-acridinylamino)methanesulfon-m-anisidide (m-AMSA) inhibits topoisomerase II activity through the formation of a complex of DNA and covalently bound enzyme which, upon protein denaturation, yields DNA breaks (single strand breaks) .

Safety and Hazards

The dose schedule used was a single dose given every 14 days for three doses. Dose-limiting toxicity was moderate to severe leukopenia which occurred at and above 70 mg/sq m .

Propriétés

IUPAC Name

(2S)-N-[2-[4-(acridin-9-ylamino)anilino]acetyl]-2,6-diaminohexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6O2/c28-16-6-5-9-22(29)27(35)33-25(34)17-30-18-12-14-19(15-13-18)31-26-20-7-1-3-10-23(20)32-24-11-4-2-8-21(24)26/h1-4,7-8,10-15,22,30H,5-6,9,16-17,28-29H2,(H,31,32)(H,33,34,35)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXGYZIPIKLMOU-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NCC(=O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NCC(=O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701003202
Record name 2-{4-[(Acridin-9(10H)-ylidene)amino]anilino}-N-lysylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701003202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(9-Acridinylamino)-N-(lysylglycyl)aniline

CAS RN

83209-81-8
Record name 4-(9-Acridinylamino)-N-(lysylglycyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083209818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{4-[(Acridin-9(10H)-ylidene)amino]anilino}-N-lysylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701003202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(9-Acridinylamino)-N-(lysylglycyl)aniline
Reactant of Route 2
4-(9-Acridinylamino)-N-(lysylglycyl)aniline
Reactant of Route 3
4-(9-Acridinylamino)-N-(lysylglycyl)aniline
Reactant of Route 4
Reactant of Route 4
4-(9-Acridinylamino)-N-(lysylglycyl)aniline
Reactant of Route 5
Reactant of Route 5
4-(9-Acridinylamino)-N-(lysylglycyl)aniline
Reactant of Route 6
4-(9-Acridinylamino)-N-(lysylglycyl)aniline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.